
3,7,11,15-Tetramethyl-2-hexadecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2E-Phytenoic acid is a diterpenoid.
3,7,11,15-Tetramethyl-2-hexadecenoic acid is a natural product found in Bidens pilosa with data available.
Wissenschaftliche Forschungsanwendungen
Abiotic Degradation in Geological Conditions
Research by Rontani and Grossi (1995) explored the degradation of compounds related to 3,7,11,15-Tetramethyl-2-hexadecenoic acid under simulated geological conditions. The study focused on the abiotic degradation of chlorophyll phytyl chains, including a model for intact and photooxidized chlorophyll phytyl chains, when heated with montmorillonite. This provided insights into the potential markers for monitoring chlorophyll photodegradation in sediments (Rontani & Grossi, 1995).
Myocardial Perfusion Imaging
A series of studies in the 1970s by Poe et al. investigated the use of hexadecenoic acid, specifically labeled with iodine-123, for myocardial perfusion imaging. The compound showed promise in concentrating in the myocardium proportionate to regional blood flow, making it useful for imaging myocardial perfusion and distinguishing between viable ischemic tissue and infarcted tissue (Poe et al., 1976), (Poe et al., 1977).
Crystal Structure Analysis
The crystal structure of a related compound, 3, 7, 11, 15-tetramethyl-2, 4, 6, 10, 14-all trans-hexadecapentaenoic acid, was determined using X-ray methods by Ashizawa et al. (1985). This research provides valuable data for understanding the structural properties of such complex molecules (Ashizawa et al., 1985).
Fatty Acid Metabolism
Knipprath and Mead (1966) synthesized and studied the metabolism of 15-Hexadecenoic acid in rats, providing insights into the oxidative degradation and potential metabolic pathways of similar fatty acids, including this compound (Knipprath & Mead, 1966).
Eigenschaften
Molekularformel |
C20H38O2 |
|---|---|
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h15-18H,6-14H2,1-5H3,(H,21,22)/b19-15+/t17-,18-/m1/s1 |
InChI-Schlüssel |
WDWBNNBRPVEEOD-PFXVRADUSA-N |
Isomerische SMILES |
C[C@@H](CCC[C@@H](C)CCC/C(=C/C(=O)O)/C)CCCC(C)C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |
Synonyme |
3,7,11,15-tetramethylhexadec-2-enoic acid phytenic acid phytenic acid, (R-(R*,R*-(E)))-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



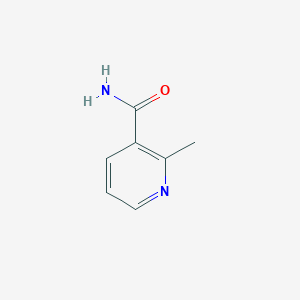
![(1R,3S,10E)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene](/img/structure/B1253831.png)
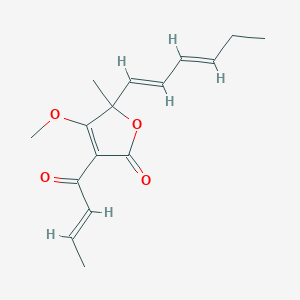

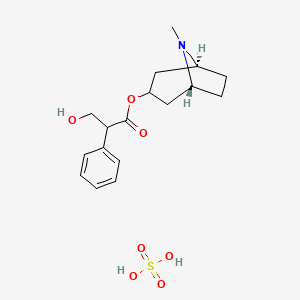
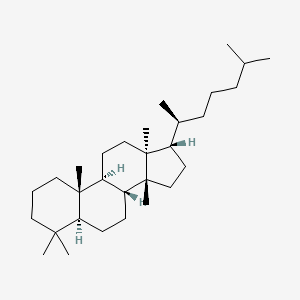
![(1S,2R,4S,9S,10S)-4-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B1253837.png)
![(1R,3R,8R,19E,21Z,25R,26S,27S)-18-(1-hydroxyethyl)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione](/img/structure/B1253840.png)
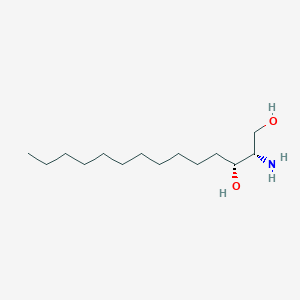
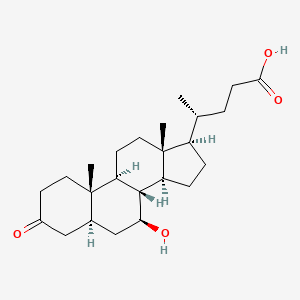
![Phenol, 5-(1,1-dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]-](/img/structure/B1253843.png)
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R,5R,8S)-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1253845.png)

